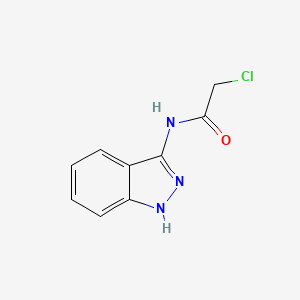

2-chloro-N-(1H-indazol-3-yl)acetamide

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry and drug discovery. mdpi.comnih.gov These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are prevalent in a vast array of biologically active molecules, including many essential natural products like alkaloids, vitamins, and hormones. mdpi.comrsc.orgpnrjournal.com Statistically, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most common. rsc.org An analysis of the FDA-approved drugs reveals that approximately 60% of unique small-molecule therapeutics contain a nitrogen-based heterocycle. mdpi.comrsc.org

The widespread importance of these structures can be attributed to several key factors. The presence of nitrogen atoms can confer specific physicochemical properties to a molecule, such as improved stability, water solubility, and the ability to form hydrogen bonds. mdpi.comrsc.org These hydrogen bonding capabilities are crucial for molecular recognition processes, allowing the heterocyclic compounds to bind effectively to biological targets like proteins and nucleic acids. mdpi.comrsc.org This interaction is often central to their therapeutic effect, particularly in areas like anticancer treatments where binding to DNA is a key mechanism. mdpi.com The structural diversity and synthetic tractability of nitrogen heterocycles allow chemists to fine-tune the pharmacological profiles of drug candidates, making them a cornerstone of modern drug design. ijsrtjournal.comelsevierpure.com

Overview of the Indazole Nucleus in Pharmaceutical Agents

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govnih.gov While rare in nature, synthetic indazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. pnrjournal.comaustinpublishinggroup.comnih.gov The indazole scaffold is considered a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets, leading to a wide range of therapeutic applications. pnrjournal.com

Indazole-containing compounds have been successfully developed into FDA-approved drugs for various conditions. pnrjournal.comnih.gov These include treatments for cancer, inflammation, and chemotherapy-induced nausea. nih.gov The versatility of the indazole nucleus allows for the development of drugs with activities such as anti-inflammatory, anticancer, antiarrhythmic, antimicrobial, and anti-HIV properties. nih.govnih.gov Its role as a bioisostere for indole (B1671886), another critical pharmacophore, further expands its potential in drug design, allowing for the creation of novel compounds with improved properties. pnrjournal.com

Tautomerism and its Implications for Biological Activity

A key chemical feature of the indazole ring is its ability to exist in different tautomeric forms. nih.govaustinpublishinggroup.com Tautomers are structural isomers that readily interconvert. The most common forms for indazole are the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.govnih.gov

Historical Context of Indazole-Based Therapeutics

The indazole nucleus was first described by the German chemist Emil Fischer in 1883. pnrjournal.comnih.gov For many years, it remained a chemical curiosity with few known natural sources, with alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being rare examples. pnrjournal.comnih.govwikipedia.org However, over the last few decades, extensive research into synthetic derivatives has unlocked its significant therapeutic potential. pnrjournal.comaustinpublishinggroup.com

The development of indazole-based drugs has led to several clinical successes. One of the earliest and most well-known is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties used for treating inflammatory conditions of the mouth and throat. wikipedia.org More recently, a number of indazole derivatives have been approved as targeted cancer therapies. These include kinase inhibitors like Axitinib, Pazopanib, and Entrectinib, which are used to treat various forms of cancer such as renal cell carcinoma and non-small cell lung cancer. pnrjournal.comnih.gov Granisetron, a 5-HT3 receptor antagonist, is another important indazole-based drug used to prevent nausea and vomiting associated with cancer chemotherapy. pnrjournal.comaustinpublishinggroup.com The proven success of these drugs continues to fuel interest in the indazole scaffold for developing new therapeutic agents. nih.gov

Role of Acetamide (B32628) Derivatives in Chemical Biology

Acetamide, the simplest amide derived from acetic acid, and its derivatives are important structural motifs in medicinal and chemical biology. patsnap.comwikipedia.org The acetamide group (CH₃CONH-) is found in numerous compounds with a wide range of biological activities. nih.gov The amide bond is fundamental to the structure of proteins and peptides, and acetamide derivatives can mimic these natural structures, enabling them to interact with biological systems. youtube.com

Rationale for Investigating 2-chloro-N-(1H-indazol-3-yl)acetamide and Related Structural Motifs

The investigation of hybrid molecules that combine two or more pharmacophores is a well-established strategy in drug discovery aimed at creating novel compounds with enhanced or unique biological activities. The compound this compound is a prime example of this approach, integrating the privileged indazole scaffold with the versatile chloro-acetamide moiety.

The rationale for studying this specific structural motif is multifold:

Combining Proven Pharmacophores: The indazole ring is a core component of numerous successful drugs, particularly in oncology and anti-inflammatory applications. nih.govtaylorandfrancis.com The acetamide group is also a key feature in many therapeutic agents. nih.gov Combining these two structures offers the potential to create synergistic effects or novel mechanisms of action.

Targeting Specific Biological Pathways: The 3-aminoindazole core is a known hinge-binding motif for various protein kinases, which are crucial targets in cancer therapy. The chloro-acetamide group acts as a reactive electrophile, capable of forming a covalent bond with nucleophilic residues (like cysteine) in the active site of certain enzymes. This covalent modification can lead to irreversible inhibition, resulting in high potency and prolonged duration of action.

Modulating Physicochemical Properties: The introduction of the chloro-acetamide side chain onto the indazole nucleus allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's drug-likeness and pharmacokinetic profile.

By strategically combining the kinase-binding properties of the indazole scaffold with the covalent-binding potential of the chloro-acetamide group, researchers aim to develop highly potent and selective inhibitors for therapeutic targets in diseases like cancer and inflammatory disorders.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1H-indazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-8(14)11-9-6-3-1-2-4-7(6)12-13-9/h1-4H,5H2,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDZSFVHVGUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Indazole Derivatives

The indazole scaffold is a prominent feature in numerous biologically active compounds. diva-portal.org Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction and functionalization.

Formation of the Indazole Ring System

The construction of the indazole ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through several synthetic routes. researchgate.net A common and historical approach involves the acylation, nitrosation, and subsequent cyclization of o-toluidine. researchgate.net Another prevalent strategy is the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. researchgate.net

Modern methods have expanded the synthetic toolbox for indazole formation. These include cascade N-N bond-forming reactions, which offer a convenient route to indazole acetic acid scaffolds by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions. diva-portal.org This approach allows for the synthesis of unsubstituted, hydroxy, and alkoxy indazole derivatives. diva-portal.org

Enzyme-catalyzed reactions have also been employed. For instance, nitroreductases can convert 2-nitrobenzylamine derivatives into either 1H- or 2H-indazoles, depending on the substitution pattern of the starting material. researchgate.net

Functionalization of the Indazole Core

Once the indazole ring is formed, its functionalization is crucial for creating diverse derivatives. The introduction of substituents at various positions of the indazole core can significantly influence the molecule's properties. For the synthesis of 2-chloro-N-(1H-indazol-3-yl)acetamide, the key is the presence of an amino group at the 3-position, which serves as a handle for subsequent coupling reactions.

A practical method for synthesizing 3-aminoindazoles involves the base-mediated reaction of nitriles with hydrazines. rsc.org This one-pot synthesis is efficient and allows for the preparation of a wide range of N-aryl substituted 3-aminoindazoles under mild conditions. rsc.org

Synthesis of Chloroacetamide Moieties

The chloroacetamide group is a reactive functional group that can be readily introduced onto a primary or secondary amine. The two primary reagents for this transformation are chloroacetyl chloride and chloroacetic anhydride.

Reaction with Chloroacetyl Chloride

The reaction of an amine with chloroacetyl chloride is a straightforward and widely used method for the synthesis of chloroacetamides. ijpsr.info This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's efficiency and yield. For instance, a facile one-pot synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base in THF, affording high yields at room temperature. researchgate.net

The reaction can also be performed under aqueous conditions. For example, the chloroacetylation of various aliphatic and aromatic amines has been successfully achieved by adding chloroacetyl chloride dropwise to an aqueous solution of the amine. ijpsr.info

Table 1: Synthesis of N-substituted chloroacetamides using chloroacetyl chloride

| Amine | Product | Yield (%) | Reference |

| m-chloro aniline | 2-chloro-N-(3-chlorophenyl)acetamide | 70.32 | ijpsr.info |

| o-methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | ijpsr.info |

| 2,5-Dihydro-1,3,4-thiadiazol-2-amine | 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide (B32628) | - | iosrjournals.org |

Utilization of Chloroacetic Anhydride

Chloroacetic anhydride serves as an alternative to chloroacetyl chloride for the synthesis of chloroacetamides. While less reactive than the acid chloride, it offers advantages in certain situations, such as when milder reaction conditions are required. The reaction with amines proceeds to form the corresponding amide, often in the presence of a base to facilitate the reaction.

Coupling Reactions for the Formation of this compound and Analogues

The final step in the synthesis of this compound is the coupling of the 3-aminoindazole core with the chloroacetyl moiety. This is an amide bond formation reaction.

One common strategy involves the use of coupling agents to facilitate the reaction between a carboxylic acid (in this case, chloroacetic acid) and an amine (3-aminoindazole). However, a more direct approach is the reaction of 3-aminoindazole with chloroacetyl chloride. This reaction would be analogous to the general synthesis of chloroacetamides from amines and chloroacetyl chloride as described in section 2.2.1.

For the synthesis of related indazole-3-carboxamides, coupling agents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) in the presence of a base like triethylamine (TEA) in a solvent like N,N-Dimethylformamide (DMF) have been successfully employed to couple 1H-Indazole-3-carboxylic acid with various amines. A similar strategy could be envisioned for the synthesis of this compound, by first preparing 3-aminoindazole and then reacting it with chloroacetyl chloride.

For instance, the synthesis of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide involves the reaction of a phenolic intermediate with 2-chloro-N-isopropylacetamide in the presence of potassium carbonate and potassium iodide. tdcommons.org This demonstrates the utility of pre-formed chloroacetamide derivatives in building more complex molecules.

Table 2: Examples of N-substituted Indazole Amide Synthesis

| Indazole Derivative | Amine/Carboxylic Acid | Coupling Agent/Reagent | Product | Reference |

| 1H-Indazole-3-carboxylic acid | Benzylamine | HOBT, EDC.HCl, TEA | N-benzyl-1H-indazole-3-carboxamide | |

| 1H-Indazole-3-carboxylic acid | 2-(pyrrolidin-1-yl)ethanamine | HOBT, EDC.HCl, TEA | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | |

| 1H-Indazole-3-carboxylic acid | 1,3,4-thiadiazol-2-amine | HOBT, EDC.HCl, TEA | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | NaOH | Indazole acetic acid | diva-portal.org |

Amidation Reactions

The formation of the amide bond in this compound is typically achieved through a nucleophilic acyl substitution reaction. The most direct approach involves the acylation of 3-amino-1H-indazole with chloroacetyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of N-aryl-2-chloroacetamides involves dissolving the amine in a suitable solvent, such as dichloromethane or tetrahydrofuran, and then adding chloroacetyl chloride, often at reduced temperatures to control the reaction's exothermicity ijpsr.info. The inclusion of a non-nucleophilic base like triethylamine or pyridine is common to scavenge the generated HCl. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated through standard workup procedures, which may include washing with aqueous solutions to remove the base and its salt, followed by solvent evaporation and purification, often by recrystallization ijpsr.info.

The synthesis of various N-substituted chloroacetamide derivatives has been reported, highlighting the versatility of this reaction with a wide range of aliphatic and aromatic amines ijpsr.info. The resulting products are often solids that can be purified by recrystallization from solvents like ethanol.

Alkylation Strategies

The indazole ring of this compound possesses two nitrogen atoms (N-1 and N-2) that can potentially be alkylated. The regioselectivity of this alkylation is a critical aspect of its chemistry and is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used.

Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. However, specific conditions can be employed to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles rsc.org. Conversely, N-2 alkylation can sometimes be favored under kinetic control or by using different catalyst systems. For example, a general and selective procedure for the N-2 alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate has been reported.

The choice of base and solvent plays a crucial role in directing the regioselectivity of indazole alkylation. A study on the N-alkylation of 1H-indazole itself showed that the ratio of N-1 to N-2 products can be significantly altered by varying these parameters.

Derivatization and Scaffold Modification

The structure of this compound allows for a wide range of derivatization possibilities, enabling the exploration of structure-activity relationships.

Suzuki Coupling Reactions for Aryl Substitution

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the introduction of aryl or heteroaryl moieties. To utilize this reaction, a halogenated precursor of this compound would be required, for instance, a bromo- or iodo-substituted indazole ring.

The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including indazoles, has been successfully demonstrated. These reactions typically employ a palladium catalyst and a base to couple the halo-indazole with a boronic acid or ester. Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles has also been reported as an efficient method.

A general procedure for the Suzuki coupling of a bromo-indazole derivative involves reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium carbonate, in a suitable solvent system like dioxane/water.

Table 1: Examples of Suzuki Coupling Reactions on Indazole Scaffolds

| Indazole Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-1H-indazole | N/A |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Thiophen-2-yl)-1H-indazole | N/A |

Introduction of Diverse Heterocyclic Moieties

The chloroacetamide portion of this compound is a reactive electrophile that can be used to introduce a variety of heterocyclic moieties. The chlorine atom can be displaced by nucleophiles, such as thiols, amines, and the nitrogen atoms of other heterocycles.

For example, 2-chloro-N-aryl acetamides have been reacted with various nucleophiles to synthesize a range of heterocyclic compounds. The reaction of 2-chloroacetamides with thiourea or thioamides can lead to the formation of thiazole derivatives. Similarly, reaction with hydrazines can be a route to pyrazole or other nitrogen-containing heterocycles.

The synthesis of various heterocyclic compounds derived from 2-chloro-N-p-tolylacetamide has been demonstrated, where the chloroacetamide is first reacted with thiosemicarbazide, semicarbazide, or thiourea, and the resulting intermediates are then cyclized to form different heterocyclic rings synhet.comambeed.com.

Regioselective Synthesis Approaches

As discussed in the alkylation strategies (Section 2.3.2), achieving regioselectivity in the modification of the indazole ring is of paramount importance. The development of synthetic protocols that allow for the selective functionalization of either the N-1 or N-2 position is a key area of research.

Studies have shown that for C-3 substituted indazoles, the use of sodium hydride in THF tends to favor N-1 alkylation, with high regioselectivity observed for substrates with carboxamide, acetyl, and tert-butyl groups at the C-3 position rsc.org. The steric and electronic properties of the substituent at the C-3 position, as well as substituents on the benzene ring of the indazole, can significantly influence the N-1/N-2 ratio of the alkylated products. For instance, electron-withdrawing groups at the C-7 position have been shown to promote N-2 selectivity rsc.org.

Thermodynamic versus kinetic control can also be exploited to achieve regioselectivity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and under equilibrating conditions, the N-1 substituted product is often favored.

Analytical Techniques for Structural Elucidation

The structural confirmation of this compound and its derivatives relies on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of these molecules. ¹H NMR provides information about the chemical environment of the protons, their multiplicity (splitting patterns), and their integration (number of protons). For this compound, one would expect to see signals corresponding to the protons on the indazole ring, the NH protons, and the methylene protons of the chloroacetamide group. The chemical shifts of the indazole protons can help determine the substitution pattern, and in the case of N-alkylation, specific 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the position of the alkyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amide and the indazole ring, the C=O stretching of the amide, and the C-Cl stretching of the chloroacetamide moiety. For instance, in various 2-chloro-N-aryl acetamides, the N-H stretch is typically observed in the range of 3200-3300 cm⁻¹, and the amide C=O stretch appears around 1660-1680 cm⁻¹ ijpsr.info.

Table 2: Key Analytical Data for Characterizing this compound and its Derivatives

| Technique | Information Provided | Expected Observations |

| ¹H NMR | Proton environment, connectivity | Signals for aromatic, amide, and methylene protons. |

| ¹³C NMR | Carbon skeleton | Resonances for aromatic, carbonyl, and aliphatic carbons. |

| Mass Spectrometry | Molecular weight, formula | Molecular ion peak corresponding to the compound's mass. |

| IR Spectroscopy | Functional groups | N-H, C=O, and C-Cl stretching vibrations. |

Spectroscopic Confirmation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The amide proton (N-H) would typically appear as a broad singlet in the downfield region (around 10.5-11.5 ppm), similar to related N-aryl acetamides. The protons of the indazole ring (H4, H5, H6, H7) would resonate in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the benzene portion of the heterocycle. rsc.org A key signal would be the singlet corresponding to the two protons of the chloromethyl group (Cl-CH₂), anticipated to appear around 4.0-4.5 ppm. nih.gov The indazole N1-H proton is also expected in the far downfield region, often observed as a very broad signal above 11 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the amide is the most deshielded, with a characteristic chemical shift in the range of 165-170 ppm. nih.gov The carbon of the chloromethyl group (Cl-CH₂) is expected around 40-45 ppm. nih.gov The carbons of the indazole ring will appear in the 110-145 ppm range, consistent with values reported for other indazole derivatives. researchgate.net

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Amide C=O | - | 165 - 170 |

| Indazole C3 | - | 140 - 145 |

| Indazole C3a | - | 120 - 125 |

| Indazole C4 | 7.5 - 7.8 | 120 - 123 |

| Indazole C5 | 7.1 - 7.4 | 121 - 124 |

| Indazole C6 | 7.3 - 7.6 | 127 - 130 |

| Indazole C7 | 7.9 - 8.2 | 110 - 115 |

| Indazole C7a | - | 138 - 142 |

| CH₂Cl | 4.0 - 4.5 (s, 2H) | 40 - 45 |

| Amide NH | 10.5 - 11.5 (s, 1H) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp band between 3250 and 3350 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. ijpsr.info The most intense band in the spectrum is typically the amide I band (C=O stretching), found in the region of 1660-1690 cm⁻¹. ijpsr.info The amide II band, which arises from N-H bending and C-N stretching vibrations, is expected around 1540-1570 cm⁻¹. ijpsr.info Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group would be just below 3000 cm⁻¹. The C-Cl stretch is typically observed in the fingerprint region, between 700 and 800 cm⁻¹. ijpsr.info

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide & Indazole | 3250 - 3350 |

| C-H Stretch | Aromatic (Indazole) | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2900 - 3000 |

| Amide I (C=O Stretch) | Amide | 1660 - 1690 |

| Amide II (N-H Bend) | Amide | 1540 - 1570 |

| C=C Stretch | Aromatic (Indazole) | 1450 - 1600 |

| C-N Stretch | Amide | 1400 - 1440 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio). ijpsr.info Common fragmentation pathways for N-acyl compounds include alpha-cleavage and cleavage of the amide bond, which would lead to fragment ions corresponding to the indazol-3-amine cation and the chloroacetyl cation.

X-ray Crystallography for Conformation Analysis

X-ray crystallography provides unambiguous proof of structure and detailed information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound itself is not publicly documented, analysis of closely related structures, such as 2-chloro-N-(3-fluorophenyl)acetamide and various N-acylated indazoles, allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.net

The analysis would confirm the planar geometry of the indazole ring system. The amide functional group is also expected to be largely planar due to resonance delocalization. A key conformational parameter is the dihedral angle between the amide plane and the indazole ring, which influences potential intramolecular hydrogen bonding and steric interactions.

In the crystal structure of the analogue 2-chloro-N-(3-fluorophenyl)acetamide, the chlorine atom is found to be syn to the carbonyl oxygen, with an O=C-C-Cl dihedral angle of 5.6°. nih.gov A similar conformation is anticipated for the title compound.

Furthermore, crystal packing is expected to be dominated by intermolecular hydrogen bonds. A common and highly predictable motif is the formation of chains or dimers through hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule (N-H···O=C). nih.govresearchgate.net The N-H group on the indazole ring provides an additional site for hydrogen bonding, potentially leading to more complex three-dimensional networks.

Typical Bond Parameters from Analogous Crystal Structures

| Parameter | Bond/Angle | Typical Value | Reference Compound |

|---|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å | 2-chloro-N-(aryl)acetamide |

| Bond Length | C-N (Amide) | ~1.34 Å | 2-chloro-N-(aryl)acetamide |

| Bond Length | C-C (Acyl) | ~1.52 Å | 2-chloro-N-(aryl)acetamide |

| Bond Length | C-Cl | ~1.77 Å | 2-chloro-N-(aryl)acetamide |

| Bond Angle | O=C-N | ~123° | 2-chloro-N-(aryl)acetamide |

| Bond Angle | O=C-C | ~121° | 2-chloro-N-(aryl)acetamide |

| Dihedral Angle | O=C-C-Cl | ~5° | 2-chloro-N-(3-fluorophenyl)acetamide nih.gov |

This comprehensive structural analysis, combining predictive spectroscopy and comparative crystallography, provides a robust confirmation of the identity and conformational preferences of this compound.

Pharmacological and Biological Evaluation Preclinical Focus

In Vitro Biological Screening Methodologies

The in vitro biological evaluation of 2-chloro-N-(1H-indazol-3-yl)acetamide would involve a battery of assays to determine its effects on cancer cells, its potential molecular targets, and its basic metabolic properties.

Cell-Based Assays for Growth Inhibition and Viability (e.g., antiproliferative activity)

The initial assessment of the anticancer potential of this compound would involve determining its effect on the growth and viability of various human cancer cell lines. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.gov This assay measures the metabolic activity of cells, which is indicative of cell viability.

In a typical experimental setup, human cancer cell lines from different tissue origins, such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2), would be exposed to a range of concentrations of the test compound for a specified period, often 48 hours. nih.gov The concentration at which the compound inhibits cell growth by 50% (GI50) is then calculated. For context, a well-established anticancer drug like 5-Fluorouracil (5-Fu) would be used as a positive control. nih.gov

While specific GI50 values for this compound are not publicly available, the following table illustrates how data for its derivatives, which have undergone further structural modifications, are typically presented. For instance, a derivative of this compound, compound 6o, showed a promising inhibitory effect against the K562 cell line. nih.gov

Illustrative Antiproliferative Activity of a this compound Derivative (Compound 6o)

| Compound | A549 (GI50, µM) | K562 (GI50, µM) | PC-3 (GI50, µM) | Hep-G2 (GI50, µM) |

|---|---|---|---|---|

| Compound 6o | >10 | 5.15 | >10 | >10 |

| 5-Fluorouracil (Control) | 7.82 | 6.21 | 9.14 | 5.97 |

Biochemical Assays for Enzyme Inhibition or Receptor Binding

The indazole moiety is a known "hinge-binding" fragment, capable of interacting with the active sites of various enzymes, particularly kinases. nih.gov Therefore, biochemical assays are crucial to identify the specific molecular targets of this compound. These assays can be conducted in a cell-free system.

For example, if the compound is hypothesized to be a kinase inhibitor, its ability to inhibit the activity of a panel of purified kinases would be assessed. This is often done using radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) group to a substrate, or through fluorescence-based assays. The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is a key parameter.

Additionally, receptor binding assays could be employed to determine if the compound interacts with specific cell surface or nuclear receptors. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. While no specific enzyme inhibition or receptor binding data for this compound is currently published, it is known that indazole derivatives can be investigated for their potential to inhibit enzymes involved in cancer cell proliferation. evitachem.com

Evaluation of Apoptosis and Cell Cycle Modulation

To understand the mechanism behind its potential antiproliferative activity, this compound would be evaluated for its ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

Apoptosis Evaluation: Flow cytometry is a common technique used to quantify apoptosis. Cells treated with the compound can be stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Further investigation into the apoptotic pathway could involve Western blot analysis to measure the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is indicative of the induction of apoptosis.

Cell Cycle Analysis: The effect of the compound on cell cycle distribution can also be analyzed by flow cytometry. Cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.govmdpi.com A significant accumulation of cells in a particular phase would suggest that the compound interferes with specific cell cycle checkpoints. For example, some N-phenyl-1H-indazole-1-carboxamides have been shown to cause a marked increase of cells in the G0-G1 phase. nih.gov

Assessment of Cellular Migration and Motility

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Therefore, assays that assess the impact of this compound on these processes are a valuable component of its preclinical evaluation.

Commonly used methods include the scratch assay (or wound healing assay) and the Boyden chamber assay. In the scratch assay, a "wound" is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the wound is monitored over time in the presence and absence of the test compound.

The Boyden chamber assay uses a two-chamber system separated by a porous membrane. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified. This assay can be adapted to assess invasion by coating the membrane with a layer of extracellular matrix proteins.

In Vitro Metabolic Stability

To predict the in vivo pharmacokinetic behavior of this compound, its metabolic stability is assessed in vitro. This is typically performed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov

The compound is incubated with human liver microsomes (HLM) and a cofactor-generating system (e.g., NADPH) for various time points. The reaction is then stopped, and the remaining amount of the parent compound is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS). nih.gov From the rate of disappearance of the compound, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. This information helps to predict whether the compound is likely to be rapidly metabolized in the body. For some indazole carboxamide derivatives, the major biotransformations observed are hydroxylation and ester hydrolysis. nih.gov

Selectivity Profiling against Different Cell Lines or Targets

An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. To assess the selectivity of this compound, its cytotoxic effects on cancer cells are compared to its effects on non-cancerous cell lines, such as the human embryonic kidney cell line HEK-293. nih.gov

The selectivity index (SI) is a quantitative measure of selectivity and is calculated by dividing the GI50 value for the normal cell line by the GI50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Illustrative Selectivity Index of a this compound Derivative (Compound 6o)

| Compound | Cancer Cell Line | GI50 (µM) in Cancer Cells | GI50 (µM) in HEK-293 (Normal Cells) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 6o | K562 | 5.15 | 33.2 | 6.45 |

Furthermore, if the compound is found to inhibit a particular enzyme, its selectivity can be profiled by testing it against a panel of related enzymes. This helps to identify potential off-target effects and provides a more complete picture of its mechanism of action.

Exploration of Mechanism of Action (MOA) and Target Identification

The investigation into the mechanism of action for the indazole acetamide (B32628) scaffold has pinpointed several key molecular interactions that are crucial to its biological activity.

Identification of Molecular Targets

Research into the broader class of N-acetamide indoles and related acetamide-containing compounds has identified several key molecular targets.

PfATP4: A significant body of research has identified the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4) as a primary target for the antimalarial activity of N-acetamide indoles and α-azacyclic acetamides. acs.orgbiorxiv.org PfATP4 is a sodium ion efflux pump on the parasite's plasma membrane, essential for maintaining low cytosolic Na+ concentrations and regulating pH. acs.orgbiorxiv.orgnih.gov Inhibition of PfATP4 disrupts this ion homeostasis, leading to a rapid cytotoxic effect on the parasite. biorxiv.orgnih.gov The screening of compound libraries against P. falciparum first uncovered the N-acetamide indole (B1671886) hit class. nih.govanu.edu.au Subsequent studies confirmed PfATP4 as the target through resistance selection experiments, where parasites resistant to acetamide analogues showed mutations in the PfATP4 gene. acs.orgbiorxiv.orgnih.gov These findings were further validated by demonstrating that the compounds cause a signature increase in cytosolic pH and Na+ levels, consistent with PfATP4 inhibition. biorxiv.org

Table 1: Activity of Representative Acetamide-Based PfATP4 Inhibitors

| Compound | Description | Target | Key Findings |

|---|---|---|---|

| WJM664 | An optimized N-acetamide indole analog. nih.govanu.edu.au | PfATP4 | Potent asexual stage activity and high metabolic stability. nih.govanu.edu.au |

| α-azacyclic acetamides | A class including pyrrole-, indole-, and indoline-based cores. biorxiv.org | PfATP4 | Fast-killing activity; disrupt parasite intracellular pH and Na+ regulation. biorxiv.org |

| MMV020512 (M-512) | An aryl N-acetamide compound. biorxiv.org | PfROM8, PfCSC1 | Identified as an agonist of a rhomboid protease and a cation channel. biorxiv.org |

Kinases: The indazole scaffold is a well-established hinge-binding motif for various protein kinases, making it a "privileged scaffold" in the development of kinase inhibitors. nih.govnih.gov While direct studies on this compound are limited, related N-(1H-indazol-5-yl)-acetamides have been developed as potent inhibitors of the mitotic kinase TTK. google.com Furthermore, 1H-indazole-3-amine and 1H-indazole-3-amide structures, which are structurally related, are key components in marketed kinase inhibitors like Linifanib and Entrectinib, respectively, where they play a crucial role in binding to the kinase hinge region. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, another related structure, is also a pharmacophore used to develop inhibitors against cyclin-dependent kinases (CDKs), such as CDK16. nih.gov

Table 2: Indazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | TTK (Mps1) | A novel chemical class of potent TTK inhibitors was identified through systematic optimization. google.com |

| 1H-indazole-3-amine derivatives | Tyrosine kinases | The 1H-indazole-3-amine structure is an effective hinge-binding fragment. nih.gov |

| N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivatives | CDK16, PCTAIRE family | Optimization led to potent and selective inhibitors that cause G2/M phase cell cycle arrest. nih.gov |

BAG3/HSP70, Tubulin, KasA, CCR4: In the reviewed literature, no direct inhibitory or modulatory activity of this compound or its close acetamide analogues on BAG3/HSP70, tubulin, KasA, or CCR4 has been documented.

CB1: While certain indazole derivatives are known to be potent modulators of the cannabinoid CB1 receptor, these are typically N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamides (e.g., AB-PINACA), which possess a different functional group compared to the acetamide .

Investigation of Signaling Pathway Modulation

p53/MDM2 pathway and Bcl2 family: The available scientific literature did not provide evidence to suggest that this compound or its direct analogues are involved in the modulation of the p53/MDM2 pathway or the Bcl2 family of proteins.

Preclinical Efficacy in Relevant In Vivo Models (Animal Studies)

The translation of in vitro activity to in vivo efficacy has been explored in murine models for antimalarial activity.

Anti-tubercular Activity in Murine Models

No studies documenting the in vivo anti-tubercular activity of this compound in murine models were found in the reviewed literature.

Antimalarial Efficacy in Mouse Models

The preclinical efficacy of the N-acetamide indole class was evaluated using an optimized frontrunner compound, WJM664, in a Plasmodium berghei mouse model. acs.orgnih.govanu.edu.au Despite exhibiting potent activity against asexual parasite stages in vitro and effectively blocking parasite transmission to mosquitoes, WJM664 showed low efficacy in the in vivo mouse model. acs.orgnih.gov This discrepancy was attributed to two main factors: species differentiation in the ATP4 target protein between P. falciparum and the murine parasite P. berghei, and the compound's moderate systemic exposure in the animal model. acs.orgnih.govanu.edu.au These findings underscore that further optimization of the N-acetamide indole scaffold is necessary to improve its pharmacokinetic properties and cross-species activity for it to be developed as a curative antimalarial therapy. acs.orgnih.gov

Anti-tumor Efficacy in Xenograft Models

While specific studies on the anti-tumor efficacy of this compound in xenograft models are not extensively detailed in publicly available literature, the evaluation of its structural analogues provides significant insights into its potential. Xenograft models, which involve the transplantation of human tumor cells into immunocompromised animals, are a cornerstone of preclinical cancer research.

One study highlighted a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, where the representative compound, 3a1, demonstrated effective inhibition of tumor growth in a HepG2 xenograft mouse model. Another class of compounds, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which are prodrugs activated by the CYP1A1 enzyme often present in resistant breast cancer cells, were assessed in a murine MCF7 xenograft tumor model. researchgate.net The administration of specific PAIB-SOs, namely CEU-934 and -938, was found to decrease MCF7 tumor growth with an efficacy comparable to the standard chemotherapeutic agent, paclitaxel. researchgate.net

Furthermore, BGB-11417, a potent and highly selective B-cell lymphoma-2 (Bcl-2) inhibitor, showed substantial efficacy in various hematological tumor xenograft models. ijpras.com It demonstrated greater anti-tumor activity than the approved drug venetoclax (B612062) in human acute lymphoblastic leukemia (ALL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) xenograft mouse models. ijpras.com In a different approach, the combination of the ALK inhibitor lorlatinib (B560019) with 177Lu-octreotide resulted in synergistic antitumor effects in a high-risk neuroblastoma xenograft model, suggesting that targeting specific pathways can enhance therapeutic outcomes. asianjpr.com

These findings from analogous compounds underscore the potential of targeting various cellular mechanisms, from enzyme inhibition to apoptosis induction, and suggest that this compound could exhibit valuable anti-tumor properties in similar preclinical models.

Evaluation of Anti-inflammatory and Other Pharmacological Effects in Animal Models

The preclinical assessment of anti-inflammatory activity often employs various animal models to induce and measure inflammatory responses. nih.govorientjchem.org Common models include carrageenan-induced paw edema for acute inflammation and cotton pellet granuloma for chronic inflammation. orientjchem.org Other methods involve inducing delayed contact hypersensitivity with agents like oxazolone, which causes ear edema in mice. nih.gov

While direct in vivo anti-inflammatory studies on this compound are not specified in the reviewed literature, research on related structures provides a strong rationale for its potential in this area. For instance, a new salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), was investigated in a lipopolysaccharide (LPS)-induced inflammation model in rats. nih.gov This compound significantly reduced inflammatory parameters, presumably by inhibiting the cyclooxygenase-2 (COX-2) enzyme and the NF-κβ signaling pathway. nih.gov

In the realm of pain management, which is closely linked to inflammation, novel 2-chloro-N,N-diphenylacetamide derivatives were evaluated for analgesic activity using the hot plate method in an in vivo model. nih.gov The compound AKM-2 from this series showed a significant analgesic response, comparable to the standard drug diclofenac (B195802) sodium. nih.gov Additionally, a series of pyrazole (B372694) substituted 6-nitrobenzimidazoles were synthesized and showed good anti-inflammatory activity in evaluation studies. ijpras.com These studies on analogous acetamides and heterocyclic systems suggest that this compound is a promising candidate for in vivo evaluation of anti-inflammatory and analgesic effects.

Key Biological Activities of this compound and its Analogues

The indazole scaffold, a key feature of this compound, is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities. jocpr.com

Anti-cancer Potential

The indazole nucleus is a component of numerous compounds with demonstrated anti-cancer properties. jocpr.comnih.gov Several marketed anti-cancer drugs, such as Niraparib (a PARP inhibitor), Pazopanib (a multi-kinase inhibitor), and Entrectinib (an ALK inhibitor), feature the indazole core, highlighting its therapeutic importance. jocpr.com

Research into indazole derivatives has revealed significant potential. A series of 1H-indazole-3-amine derivatives were designed and synthesized, with some compounds showing promising inhibitory activity against cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). jocpr.com One particular compound, 6o, exhibited a potent inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while showing much lower toxicity to normal cells. jocpr.com The anti-cancer activity is often attributed to the inhibition of key enzymes like tyrosine kinases or the modulation of pathways involved in cell cycle and apoptosis. jocpr.com The mercapto acetamide moiety, structurally related to the chloro-acetamide group in the title compound, is also found in many cytotoxic drugs. jocpr.com

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| HEK-293 | Normal Kidney Cell | 33.2 |

Antimicrobial Efficacy (Antibacterial, Antifungal)

Indazole derivatives have been reported to possess antimicrobial properties. jocpr.com Specifically, the acetamide functional group linked to a heterocyclic core is a common feature in many antimicrobial agents.

Studies on analogues provide evidence for this potential. For example, a series of 2-aminothiazole (B372263) derivatives were synthesized and tested for their in vitro antibacterial and antifungal activity, showing that some compounds exhibited good activity. journalnx.com Another study focused on 2-mercaptobenzothiazole (B37678) acetamide derivatives, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org Certain compounds in this series showed promising activity and also demonstrated the ability to inhibit biofilm formation. acs.org

Furthermore, research on indazole and pyrazole derivatives has identified compounds with significant anticandidal activity. nih.gov A series of compounds with a 3-phenyl-1H-indazole moiety showed broad activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov Specifically, an N,N-diethylcarboxamide substituted indazole was highly active against C. albicans and miconazole-resistant C. glabrata. nih.gov The synthesis and evaluation of 2-chloro-N-(hydroxyphenyl) acetamide analogues have also been reported, indicating the relevance of the chloro-acetamide moiety for antimicrobial action.

| Compound Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazole derivatives | Antibacterial, Antifungal | Some compounds showed good activity against various microorganisms. | journalnx.com |

| 2-Mercaptobenzothiazole acetamide derivatives | Antibacterial, Antibiofilm | Promising activity against Gram-positive and Gram-negative bacteria; potent antibiofilm activity. | acs.org |

| 3-Phenyl-1H-indazole derivatives | Anticandidal | Broad activity against multiple Candida species, including resistant strains. | nih.gov |

Antimalarial Properties

The indazole scaffold has been identified in compounds with potential antimalarial activity. nih.gov While direct studies on this compound are scarce, research into related structures is promising. A screen of a chemical library against Plasmodium falciparum identified N-acetamide indoles as a hit class for discovering new antimalarials. Optimization of this chemotype led to analogues with potent activity against the asexual stage of the parasite and the ability to block transmission to mosquitoes. The mechanism of action for this class was linked to the inhibition of PfATP4, a Plasmodium ion pump. This suggests that the combination of an indazole-like core and an acetamide side chain could be a viable strategy for developing novel antimalarial agents.

Anti-inflammatory Effects

The potential for anti-inflammatory activity is one of the most well-documented properties of the indazole scaffold. jocpr.com The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a notable example of a marketed drug containing the 1H-indazole structure. jocpr.com

Many acetamide derivatives have been investigated for their anti-inflammatory properties, often as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Research on N(2)-arylindazol-3(2H)-ones, which are structurally related to the title compound, revealed significant anti-inflammatory effects with minimal cell toxicity in cell-based Griess assays, which measure nitrite (B80452) production as an indicator of nitric oxide, a pro-inflammatory molecule. nih.gov The anti-inflammatory activity of pyrazole acetamide derivatives has also been demonstrated, further supporting the potential of this chemical class. ijpras.com

Neuroprotective Activities

A thorough search of preclinical research has revealed no published studies evaluating the neuroprotective activities of this compound. Consequently, there is no available data to report on its potential effects in this therapeutic area.

Other Therapeutic Modalities

Preclinical investigations into other potential therapeutic applications of this compound have been reviewed. The following sections summarize the findings for each specified modality.

Anticonvulsant Activity: No preclinical studies have been identified that assess the anticonvulsant properties of this compound. Therefore, its potential efficacy in seizure models remains uncharacterized.

Antidepressant Activity: There are no specific preclinical data available in the scientific literature regarding the antidepressant effects of this compound.

Thrombin Inhibition: An extensive review of published research indicates that the thrombin inhibitory potential of this compound has not been evaluated in preclinical models.

Receptor Agonism/Antagonism: No preclinical studies have been found that investigate the activity of this compound as a receptor agonist or antagonist for any specific target.

Future Perspectives and Research Directions

Development of Novel Indazole-Acetamide Chemotypes

A primary focus of future research is the rational design and synthesis of new chemical entities (NCEs) based on the indazole-acetamide core. The goal is to enhance potency, selectivity, and drug-like properties by strategically modifying the scaffold. The chloroacetamide portion of 2-chloro-N-(1H-indazol-3-yl)acetamide is an ideal reactive handle for introducing diverse chemical moieties through nucleophilic substitution, allowing for the creation of extensive compound libraries. nih.gov

Future development will likely concentrate on several key strategies:

Structure-Activity Relationship (SAR) Guided Optimization: Researchers will continue to build upon existing SAR data. For instance, studies have shown that the specific attachment at the 3-position of the indazole ring is critical for activity. A study on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers revealed that the amide linker's regiochemistry is essential for inhibiting calcium influx. nih.gov The indazole-3-carboxamide 12d showed potent sub-micromolar activity, whereas its reverse amide isomer 9c was inactive, highlighting the precise structural requirements for this target class. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Future work will involve replacing parts of the indazole-acetamide structure with other chemical groups (bioisosteres) that retain or improve biological activity. This can lead to novel intellectual property and improved pharmacokinetic profiles.

Molecular Hybridization: This strategy involves combining the indazole-acetamide scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-action mechanisms. nih.gov A recent study successfully created ethyl amide-linked indazole hybrids, with compound 6o showing promising inhibitory effects against the K562 human chronic myeloid leukemia cell line. nih.gov

Research has already demonstrated the value of modifying the core indazole structure for various kinase targets.

| Lead/Parent Compound Class | Target Kinase | Key Modification | Resulting Compound/Series | Key Finding (IC₅₀) | Citation |

|---|---|---|---|---|---|

| 1H-indazole amide | ERK1/2 | Structure-guided and knowledge-based design | Compounds 116, 117, 118 | IC₅₀ values of 9.3 to 25.8 nM | nih.gov |

| 1H-indazole | EGFR Kinase | Structure-guided drug design | Compound 109 | IC₅₀ of 5.3 nM against EGFR T790M | nih.gov |

| 3-amino-5-substituted indazole | ALK | Further investigation of 3-aminoindazole core | Entrectinib (127) | IC₅₀ of 12 nM | nih.gov |

| 3(S)-thiomethyl pyrrolidine-1H-indazole | ERK1/2 | Development of novel thiomethyl pyrrolidine (B122466) derivatives | Compound 119 | Dual mechanism inhibition with IC₅₀ of 20 nM and 7 nM | nih.gov |

Advanced Mechanistic Investigations

While many indazole derivatives are known to be kinase inhibitors, a deeper understanding of their precise mechanism of action (MoA) is a critical future objective. Advanced investigations are needed to move beyond primary target affinity and explore the downstream consequences of target engagement.

Future mechanistic studies will likely include:

Target Deconvolution and Validation: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is paramount. Techniques such as thermal proteome profiling and chemical proteomics will be essential.

Structural Biology: Obtaining crystal structures of indazole-acetamide derivatives bound to their protein targets will provide invaluable atomic-level insights into their binding modes. Theoretical investigations have already been used to model the interactions between arylsulphonyl indazole derivatives and the VEGFR2 kinase binding pocket, highlighting the importance of hydrogen bonds with amino acids like Thr916. nih.gov Future experimental validation through co-crystallography is the logical next step.

Pathway Analysis: Researchers are exploring the broader cellular pathways affected by these compounds. For example, compound 6o was found to induce apoptosis and affect the cell cycle, with further investigation suggesting it may act by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov In-depth studies using transcriptomics and proteomics will be crucial to fully map these effects and identify potential resistance mechanisms.

Enzyme Inhibition Kinetics: Detailed kinetic studies are needed to determine whether new derivatives act as reversible or irreversible inhibitors and to quantify their binding affinities (Ki) and residence times on the target protein. ebi.ac.uk

Exploring New Therapeutic Applications

While the majority of research on indazole derivatives has focused on oncology, the scaffold's versatility suggests potential applications in a wide range of other diseases. nih.govresearchgate.net The structural similarity of indazoles to naturally occurring biomolecules allows them to interact with a diverse array of biological targets. researchgate.net

Future research should systematically explore the potential of indazole-acetamide derivatives in:

Inflammatory Diseases: Certain indazole derivatives have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of mast cell activation. nih.gov This presents a promising avenue for developing novel treatments for autoimmune disorders and other inflammatory conditions. nih.gov

Infectious Diseases: The indazole core is being investigated for various antimicrobial properties. researchgate.net For instance, heterocyclic molecules containing acetamide (B32628) and oxadiazole components have been identified as inhibitors of HIV-1 Tat-mediated viral transcription, suggesting that indazole-acetamide derivatives could be explored for similar activity. researchgate.net

Neurodegenerative Diseases: Given the role of certain kinases in neurological processes, well-designed, brain-penetrant indazole derivatives could be investigated for diseases like Alzheimer's or Parkinson's.

Metabolic Diseases: Some indazole compounds have shown potential anti-diabetes activity, an area that warrants more extensive investigation. nih.gov

| Therapeutic Area | Biological Target/Rationale | Supporting Evidence/Compound Class | Citation |

|---|---|---|---|

| Inflammatory/Autoimmune Disorders | CRAC channel modulation to stabilize mast cells | Indazole-3-carboxamides | nih.gov |

| Anti-Viral (HIV) | Inhibition of viral transcription (e.g., Tat-mediated) | General principle from other heterocyclic acetamides | researchgate.net |

| Anti-Bacterial | General antimicrobial properties of the indazole scaffold | N-methyl-3-aryl indazoles | researchgate.net |

| Anti-Diabetes | General biological activity screening | Various substituted indazole derivatives | nih.gov |

| Anti-Osteoporosis | General biological activity screening | Various substituted indazole derivatives | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Derivatives

The vast chemical space accessible from the indazole-acetamide scaffold makes it an ideal candidate for exploration using artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can dramatically accelerate the drug discovery process, making it more efficient and cost-effective. mednexus.orgnih.gov

Future integration of AI/ML in this area will focus on:

High-Throughput Virtual Screening (HTVS): ML models can be trained on existing data to screen virtual libraries of millions or even billions of potential indazole derivatives, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules optimized for specific properties, such as high binding affinity for a target, low predicted toxicity, and favorable metabolic stability. jsr.org

Property Prediction: AI algorithms can accurately predict the physicochemical properties (e.g., solubility, permeability) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel derivatives before they are synthesized, saving significant time and resources. mdpi.com

Target Identification and Biomarker Discovery: By analyzing large biological datasets (genomics, proteomics), AI can help identify new potential targets for indazole derivatives and discover biomarkers to select patient populations most likely to respond to treatment in future clinical trials. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing 2-chloro-N-(1H-indazol-3-yl)acetamide, and how can reaction conditions be refined to improve yield?

Methodological Answer:

The synthesis of this compound typically involves coupling chloroacetyl chloride with 1H-indazol-3-amine. A reflux setup in triethylamine (as a base and solvent) is commonly used, analogous to methods for related acetamides . Key refinements include:

- Temperature Control : Maintaining reflux temperatures (~80–100°C) to balance reaction rate and side-product formation.

- TLC Monitoring : Using hexane/ethyl acetate (3:1) to track reaction progress and confirm intermediate purity .

- Recrystallization : Ethanol or pet-ether is recommended for purification, as seen in structurally similar compounds .

- Catalytic Additives : Introducing KI in DMF can enhance reactivity in coupling steps .

Advanced: How do structural modifications (e.g., substituents on the indazole ring) influence the crystallographic properties of this compound?

Methodological Answer:

X-ray crystallography studies on analogous compounds (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) reveal that substituents affect molecular conformation and hydrogen-bonding networks. For example:

- Ortho Substituents : Steric hindrance from methyl or chloro groups at the ortho position can tilt the acetamide group out of the aromatic plane, altering packing efficiency .

- Hydrogen Bonding : Intermolecular N–H⋯O interactions form chains or sheets, stabilizing the crystal lattice. Use SHELXL for refinement, ensuring accurate modeling of disordered regions .

- Data Collection : High-resolution synchrotron data (λ = 0.710–0.920 Å) is recommended for resolving subtle conformational differences .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). Chloro groups show C–Cl stretches at ~600–800 cm⁻¹ .

- NMR : ¹H NMR in DMSO-d₆ reveals:

- Indazole NH at δ 10.5–12.5 ppm (broad singlet).

- Acetamide CH₂Cl at δ 4.2–4.5 ppm (singlet) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺, with fragmentation patterns indicating loss of Cl (m/z 35.5) .

Advanced: How does this compound interact with biological targets, and what assays are suitable for studying its mechanism?

Methodological Answer:

Based on studies of related acetamides (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide):

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to screen for binding to kinases or proteases. IC₅₀ values can quantify potency .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity. Preclinical data for similar compounds show low cytotoxicity at ≤50 µM .

- Synergy Testing : Check combinatory effects with antibiotics (e.g., ciprofloxacin) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced: How can researchers resolve contradictions in biological activity data across studies on this compound analogs?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Impurities : Confirm compound purity via HPLC (>95%) and elemental analysis .

- Solubility Effects : Use DMSO stocks ≤1% (v/v) to avoid solvent interference. For insoluble analogs, employ β-cyclodextrin inclusion complexes .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to differentiate true bioactivity from assay noise .

Basic: What are the key structural analogs of this compound, and how do their properties compare?

| Compound | Molecular Formula | Unique Features | Bioactivity |

|---|---|---|---|

| 2-Chloro-N-(5-chloropyridin-2-yl)acetamide | C₇H₆Cl₂N₂O | Pyridine ring enhances solubility | Anticancer (in vitro) |

| 2-Chloro-N-(thiazol-2-yl)acetamide | C₅H₅ClN₂OS | Thiazole moiety improves metabolic stability | Antimicrobial |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C₈H₇ClFN₂O₃ | Nitro group increases electrophilicity | Antibacterial (K. pneumoniae) |

Advanced: What computational methods are recommended for predicting the reactivity and toxicity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloroacetamide’s α-carbon) .

- Molecular Docking : Use AutoDock Vina with protein databases (PDB) to identify binding poses in kinases (e.g., EGFR).

- ADMET Prediction : Employ SwissADME or ProTox-II to estimate permeability (LogP ~2.1), hepatic toxicity, and mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.